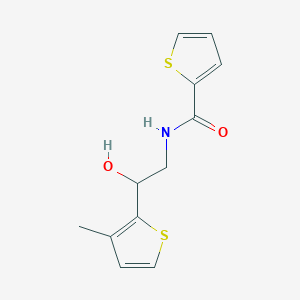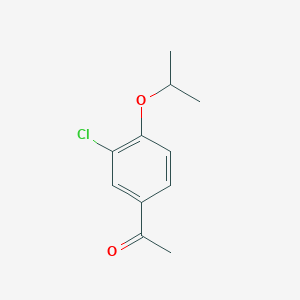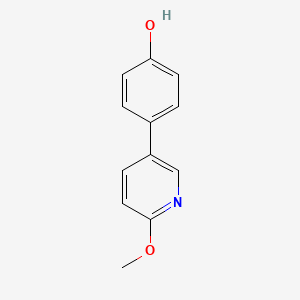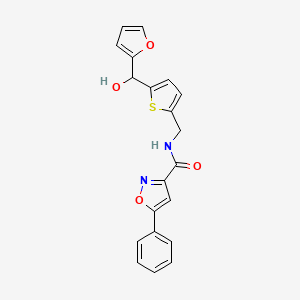![molecular formula C17H16N4O2 B2848072 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol CAS No. 2379975-66-1](/img/structure/B2848072.png)
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol, also known as BFPET, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has a unique chemical structure that makes it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol is not fully understood, but it is believed to work by targeting specific receptors in the body. This compound is a potent inhibitor of cyclin-dependent kinase 5 (CDK5), a protein that is involved in the regulation of cell division and differentiation. By inhibiting CDK5, this compound can induce apoptosis in cancer cells and improve cognitive function in Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and reduce the accumulation of toxic proteins in the brain. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol has several advantages for lab experiments. It has a unique chemical structure that makes it a promising candidate for the treatment of various diseases. This compound has also been shown to have low toxicity and high selectivity for specific receptors in the body. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents. The high cost of synthesis and limited availability of this compound may also limit its use in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol. One potential direction is the optimization of the synthesis method to increase yield and reduce cost. Another direction is the exploration of the therapeutic potential of this compound in other diseases, such as Huntington's disease and multiple sclerosis. The development of this compound analogs with improved potency and selectivity is also a promising area of research. Overall, the potential therapeutic applications of this compound make it a promising candidate for further scientific research.
Métodos De Síntesis
The synthesis of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol is a complex process that involves several steps. The first step is the synthesis of 2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol, which is then coupled with 2,3-dihydro-1-benzofuran-5-carboxylic acid to form this compound. The synthesis of this compound requires expertise in organic chemistry and access to specialized equipment and reagents.
Aplicaciones Científicas De Investigación
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol has shown promising results in various scientific research studies. It has been studied for its potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In Alzheimer's disease and Parkinson's disease, this compound has been shown to improve cognitive function and reduce the accumulation of toxic proteins in the brain.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-15(11-1-2-16-12(7-11)4-6-23-16)9-19-17-13-3-5-18-8-14(13)20-10-21-17/h1-3,5,7-8,10,15,22H,4,6,9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTCTUCGWSHKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC3=NC=NC4=C3C=CN=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1-[4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl]-1H-pyrazole](/img/structure/B2848001.png)



![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2848007.png)


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide](/img/structure/B2848012.png)